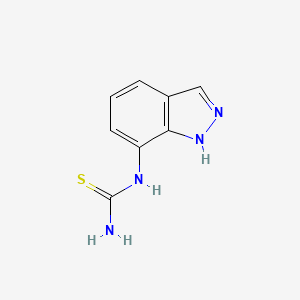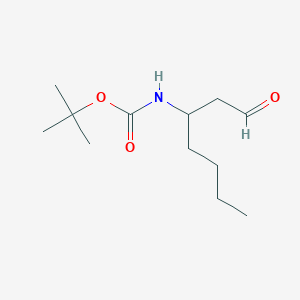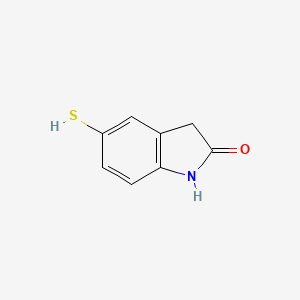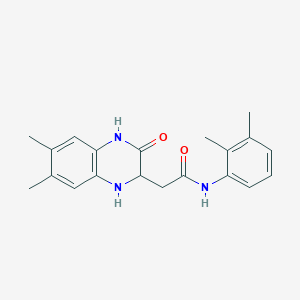
N-(1H-indazol-7-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-7-yl)thiourea (NITU) is an organic compound with a wide range of applications in scientific research and laboratory experiments. NITU belongs to the class of small molecules called thioureas, which are derivatives of thiocarbamates and possess sulfur-containing functional groups. NITU has a unique structure, with a nitrogen atom and an indazole ring connected by a thiourea bridge. This structural feature gives NITU a variety of properties that make it useful for a range of applications.
Mécanisme D'action
The mechanism of action of N-(1H-indazol-7-yl)thiourea is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom and the indazole ring. This covalent bond is thought to be responsible for the inhibition of enzyme activity and the modulation of gene expression. Additionally, N-(1H-indazol-7-yl)thiourea is believed to interact with a variety of cellular components, including proteins and nucleic acids, which may be involved in its biological activity.
Biochemical and Physiological Effects
N-(1H-indazol-7-yl)thiourea has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. Additionally, N-(1H-indazol-7-yl)thiourea has been shown to modulate gene expression, alter cell morphology, and induce apoptosis in cells. N-(1H-indazol-7-yl)thiourea has also been shown to possess anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(1H-indazol-7-yl)thiourea in laboratory experiments is its relative ease of synthesis and its wide range of applications. Additionally, N-(1H-indazol-7-yl)thiourea is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using N-(1H-indazol-7-yl)thiourea in laboratory experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
N-(1H-indazol-7-yl)thiourea has a wide range of potential applications in scientific research and laboratory experiments. Some potential future directions for the use of N-(1H-indazol-7-yl)thiourea include its use as a drug delivery vehicle, its use as a fluorescent probe for studying enzyme activity, and its use as an inhibitor of enzyme activity. Additionally, N-(1H-indazol-7-yl)thiourea may be useful for the synthesis of new compounds, the modulation of gene expression, and the study of cellular processes. Finally, N-(1H-indazol-7-yl)thiourea may be useful for the development of new drugs and therapies for the treatment of diseases.
Méthodes De Synthèse
N-(1H-indazol-7-yl)thiourea can be synthesized using a variety of methods. The most common method is the reaction of indazole and thiourea in the presence of an acid catalyst. This reaction produces N-(1H-indazol-7-yl)thiourea in high yields and is relatively straightforward to perform. Other methods of synthesis include the reaction of indazole and thiourea in the presence of a base catalyst, the reaction of indazole and thiourea in the presence of a metal catalyst, and the reaction of indazole and thiourea in the presence of an organometallic catalyst.
Applications De Recherche Scientifique
N-(1H-indazol-7-yl)thiourea has a variety of applications in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination complexes. N-(1H-indazol-7-yl)thiourea has also been used in the synthesis of various organic compounds and as a fluorescent probe for studying enzyme activity. Additionally, N-(1H-indazol-7-yl)thiourea has been used as an inhibitor of enzyme activity and as a modulator of gene expression.
Propriétés
IUPAC Name |
1H-indazol-7-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXLTGRPKGRTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-7-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)
![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)
![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)
![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)
![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)
